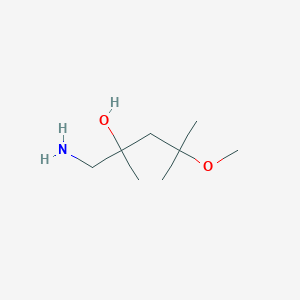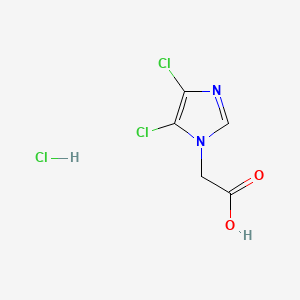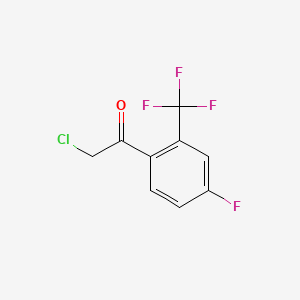
2-(3-Bromothiophen-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromothiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an aldehyde group on the thiophene ring makes this compound a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 2-thiopheneacetaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and formylation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromothiophen-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(3-Bromothiophen-2-yl)acetic acid.
Reduction: 2-(3-Bromothiophen-2-yl)ethanol.
Substitution: 2-(3-Methoxythiophen-2-yl)acetaldehyde or 2-(3-Cyanothiophen-2-yl)acetaldehyde.
Aplicaciones Científicas De Investigación
2-(3-Bromothiophen-2-yl)acetaldehyde is used in various scientific research applications, including:
Biology: In the study of thiophene derivatives as potential bioactive compounds with antimicrobial and anticancer properties.
Medicine: As a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of advanced materials such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromothiophen-2-yl)acetaldehyde involves its interaction with molecular targets and pathways specific to its application. For example, in the synthesis of conjugated polymers, the compound undergoes polymerization reactions catalyzed by nickel or palladium-based systems. These reactions involve the formation of carbon-carbon bonds between thiophene units, resulting in polymers with unique optical and electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromothiophen-3-yl)acetaldehyde: Another brominated thiophene derivative with similar reactivity but different regioselectivity.
2-(3-Chlorothiophen-2-yl)acetaldehyde: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
2-(3-Bromothiophen-2-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Propiedades
Fórmula molecular |
C6H5BrOS |
|---|---|
Peso molecular |
205.07 g/mol |
Nombre IUPAC |
2-(3-bromothiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrOS/c7-5-2-4-9-6(5)1-3-8/h2-4H,1H2 |
Clave InChI |
QHVUPTNNHXCNBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Br)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)






